molecular formula C10H21NO4 B12643516 1,8-Decanediol, 7-nitro-, (R*,R*)- CAS No. 138668-24-3

1,8-Decanediol, 7-nitro-, (R*,R*)-

Cat. No.: B12643516
CAS No.: 138668-24-3
M. Wt: 219.28 g/mol
InChI Key: UTGBPRBRYVTSGJ-NXEZZACHSA-N
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Description

1,8-Decanediol, 7-nitro-, (R,R)- is a nitrated alkanediol derivative characterized by a ten-carbon chain with hydroxyl groups at positions 1 and 8 and a nitro (-NO₂) substituent at position 5. The stereochemistry is denoted as (R,R), indicating a racemic mixture of diastereomers. This compound’s structure combines the hydrophobic backbone of alkanediols with the polar, electron-withdrawing nitro group, which likely enhances its reactivity and alters physicochemical properties compared to non-nitrated analogs. While direct studies on this compound are absent in the provided evidence, insights can be inferred from structurally related alkanediols and nitro-functionalized molecules.

Properties

CAS No.

138668-24-3

Molecular Formula

C10H21NO4

Molecular Weight

219.28 g/mol

IUPAC Name

(7R,8R)-7-nitrodecane-1,8-diol

InChI

InChI=1S/C10H21NO4/c1-2-10(13)9(11(14)15)7-5-3-4-6-8-12/h9-10,12-13H,2-8H2,1H3/t9-,10-/m1/s1

InChI Key

UTGBPRBRYVTSGJ-NXEZZACHSA-N

Isomeric SMILES

CC[C@H]([C@@H](CCCCCCO)[N+](=O)[O-])O

Canonical SMILES

CCC(C(CCCCCCO)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,8-Decanediol, 7-nitro-, (R*,R*)- can be synthesized through a multi-step process involving the nitration of decanediol. The nitration reaction typically involves the use of nitric acid (HNO3) and sulfuric acid (H2SO4) as reagents. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the selective nitration at the desired position on the decane backbone .

Industrial Production Methods: Industrial production of 1,8-Decanediol, 7-nitro-, (R*,R*)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The purification of the final product is achieved through techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1,8-Decanediol, 7-nitro-, (R*,R*)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,8-Decanediol, 7-nitro-, (R*,R*)- has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,8-Decanediol, 7-nitro-, (R*,R*)- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing cellular processes. The hydroxyl groups can form hydrogen bonds with biomolecules, affecting their structure and function. The compound’s effects are mediated through pathways involving oxidative stress and signal transduction .

Comparison with Similar Compounds

Thermal Stability and Phase Behavior

  • 1,10-Decanediol : Exhibits higher thermal stability due to longer alkyl chains, with melting points (~72–75°C) influenced by hydrogen bonding .
  • 1,8-Octanediol : Shorter chain length reduces melting point (~63–65°C) compared to 1,10-Decanediol .
  • 1,8-Decanediol, 7-nitro-, (R,R)-: The nitro group is expected to lower melting point and thermal stability due to disrupted crystallinity.

Table 1: Comparative Thermal Properties

Compound Chain Length Functional Groups Melting Point (°C) Thermal Stability
1,10-Decanediol C10 -OH, -OH 72–75 High
1,8-Octanediol C8 -OH, -OH 63–65 Moderate
1,6-Hexanediol C6 -OH, -OH 42–45 Moderate
1,8-Decanediol, 7-nitro- C10 -OH, -OH, -NO₂ Inferred lower Inferred lower

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